3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline
Description
3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline is a brominated aniline derivative featuring a complex substituent at the 5-position of the benzene ring. This substituent comprises an ethylamine group linked to a thiophen-2-ylmethyl moiety, introducing both lipophilic (ethyl, thiophene) and electron-rich (amine, thiophene) characteristics.
Properties
IUPAC Name |
3-bromo-5-[[ethyl(thiophen-2-ylmethyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2S/c1-2-17(10-14-4-3-5-18-14)9-11-6-12(15)8-13(16)7-11/h3-8H,2,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQXYXDFWJFPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CS1)CC2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. A study demonstrated that structurally related benzo[b]thiophenes effectively inhibited cancer cell growth, particularly against HeLa and Jurkat cells, by interacting with tubulin .
Antimicrobial Properties
Thiophene derivatives are also known for their antimicrobial activities. The incorporation of the thiophene ring in the structure of this compound may enhance its ability to combat various bacterial strains. This potential was highlighted in studies where similar compounds showed effectiveness against Gram-positive and Gram-negative bacteria .
Organic Electronics
The compound's structure suggests potential applications in organic electronics, particularly as a semiconductor material. Thiophene derivatives are widely studied for their electrical properties, which can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to modify the electronic properties through substitution patterns makes such compounds valuable in developing advanced electronic materials .
Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the synthesis of more complex molecules with tailored properties for specific applications in pharmaceuticals or agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl/Alkoxy Substituents
a. 3-Bromo-5-methoxyaniline (EP 1 171 127 B1)
- Structure : Bromine at the 3-position and methoxy at the 5-position.
- Key Differences : The methoxy group is electron-donating, contrasting with the electron-rich ethyl-thiophene-amine group in the target compound.
- Synthesis : Prepared via diazotization and reduction, similar to other 3-halo-5-alkoxyanilines .
b. 3-Bromo-5-methylaniline (Thermo Scientific Chemicals)
- Structure : Methyl substituent at the 5-position.
c. 3-Bromo-5-(trifluoromethoxy)aniline (Thermo Scientific™)
Brominated Anilines with Heterocyclic Substituents
a. 3-Bromo-N-(2-fluorobenzyl)aniline (Chemlyte Solutions)
- Structure : Fluorobenzyl group at the amine.
b. 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (ECHEMI)
Compounds with Trifluoromethyl or Iodo Substituents
b. 5-Bromo-4-iodo-2-methylaniline (Acta Crystallographica Section E)
- Structure : Bromine and iodine at the 5- and 4-positions, respectively.
Comparative Data Table
Biological Activity
3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a bromine atom, an ethyl group, and a thiophene ring attached to an aniline core. The synthesis typically involves multi-step organic reactions, including bromination and substitution processes. The common method includes the bromination of 5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline under controlled conditions using bromine or a brominating agent in solvents like dichloromethane or chloroform.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display potent activity against various bacterial strains, suggesting a potential application in developing new antibiotics .
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For example, derivatives similar to this compound showed IC50 values indicating significant cytotoxicity against MCF7 and NCI-H460 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | Hep-2 | 3.25 |
The mechanism of action involves interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways that lead to apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
- Anticancer Study : A study focused on the anticancer efficacy of related compounds demonstrated that certain derivatives could inhibit cell proliferation effectively. For example, one derivative exhibited an IC50 value of 4.2 µM against A375 cell lines, indicating strong anticancer potential .
- Antimicrobial Study : Another investigation assessed the antimicrobial effects of the compound against various pathogens, revealing significant inhibition rates and supporting its potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound shows unique properties due to the presence of the thiophene ring. This structural feature enhances its reactivity and binding affinity compared to other anilines lacking this moiety.
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| This compound | Thiophene ring | Antimicrobial, Anticancer |
| 3-Bromo-5-{methyl[(thiophen-2-yl)methyl]amino}methyl)aniline | Methyl group | Moderate Anticancer |
| 3-Bromo-5-{(furan-2-yl)methyl]amino}methyl)aniline | Furan ring | Limited Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
